molecular formula C8H15NO6 B12392434 N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

Cat. No.: B12392434
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-NGUOGHRDSA-N
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Description

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its multiple hydroxyl groups and an acetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.

    Oxidation: The primary hydroxyl group of the hexose is oxidized to form a carboxylic acid.

    Amidation: The carboxylic acid is then converted to an amide using acetic anhydride and a suitable catalyst.

    Stereochemical Control: Throughout the synthesis, stereochemical control is maintained to ensure the correct configuration of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Oxidation: Using industrial oxidizing agents to convert the hexose sugar to the corresponding carboxylic acid.

    Catalytic Amidation: Employing catalysts to facilitate the amidation process efficiently.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Metabolic Pathways: It can participate in or alter metabolic pathways by interacting with key intermediates.

    Signal Transduction: It may affect signal transduction pathways by modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: Similar structure but lacks the specific stereochemistry.

    N-acetylgalactosamine: Similar functional groups but different stereochemistry.

    N-acetylmannosamine: Similar functional groups but different stereochemistry.

Uniqueness

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1

InChI Key

MBLBDJOUHNCFQT-NGUOGHRDSA-N

Isomeric SMILES

CC(=O)N[C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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